
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)cyclohex-3-enol is an organic compound that features a pyrazine ring attached to a cyclohexenol moiety
Méthodes De Préparation
The synthesis of 1-(Pyrazin-2-yl)cyclohex-3-enol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine derivatives with cyclohexenone in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Analyse Des Réactions Chimiques
1-(Pyrazin-2-yl)cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include halogens and organometallic compounds.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)cyclohex-3-enol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)cyclohex-3-enol involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can engage in π-π stacking interactions, while the cyclohexenol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)cyclohex-3-enol can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)cyclohex-2-enol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrazin-2-yl)cyclohexan-1-ol: Differing by the saturation of the cyclohexane ring.
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Featuring a pyrazole ring in addition to the pyrazine ring.
The uniqueness of 1-(Pyrazin-2-yl)cyclohex-3-enol lies in its specific combination of the pyrazine and cyclohexenol moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185460-84-8 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-pyrazin-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-10(4-2-1-3-5-10)9-8-11-6-7-12-9/h1-2,6-8,13H,3-5H2 |
Clé InChI |
BHYVFMLQGMCDOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)(C2=NC=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
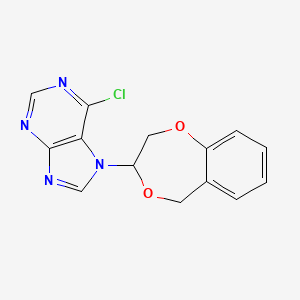
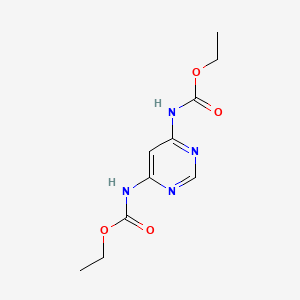
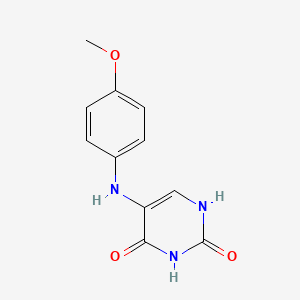
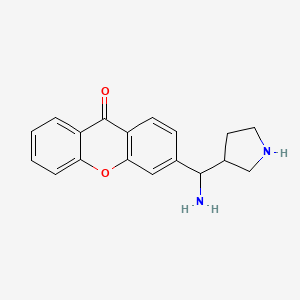
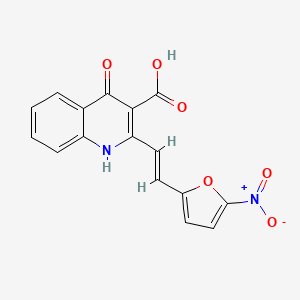
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
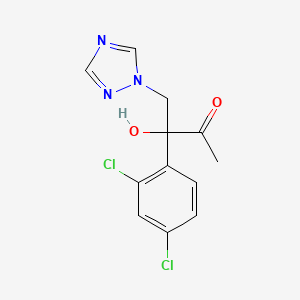
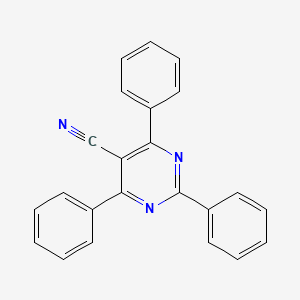

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
